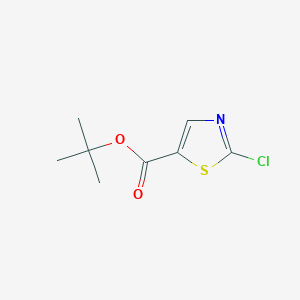

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C8H10ClNO2S . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of thiazole derivatives has been widely studied. For instance, the title compound, C10H14N2O4S, was synthesized by the reaction of methyl 2-aminothiazole-5-carboxylate and di-tert-butyl carbonate . Further studies have highlighted a wide range of preparation methods and biological actions of materials having thiazole moiety .Molecular Structure Analysis

The thiazole ring in related structures has been found to be planar . In the case of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, the exact molecular structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate are not explicitly mentioned in the literature. For a comprehensive analysis, experimental methods such as spectroscopy could be used to determine these properties .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmaceuticals and agrochemicals. The thiazole ring, in particular, is a core structure in many therapeutic agents .

Development of Anticancer Agents

Research has indicated that modifications of the thiazole ring can lead to compounds with potent anticancer properties. For instance, derivatives of 1,3-thiazole have shown cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a main role in cell biology . .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

properties

IUPAC Name |

tert-butyl 2-chloro-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVWDARSIXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640485 |

Source

|

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |

CAS RN |

934570-60-2 |

Source

|

| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)